Methoxy Substituent on the Central Phenyl Ring: Enhanced Hydrogen-Bonding Capacity vs. Non-Methoxy Analog
The target compound features a methoxy group at the 3-position of the central phenyl ring (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl), which is absent in the closely related analog 3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide (des-methoxy). This methoxy substituent increases the topological polar surface area (TPSA) from 58.8 Ų for the des-methoxy analog to 67.9 Ų for the target compound, a +9.1 Ų increase that enhances potential hydrogen-bond acceptor interactions [1]. In apixaban (TPSA 138.3 Ų), the 4-methoxy group on the phenyl ring contributes to binding interactions with the Factor Xa active site [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 67.9 Ų |
| Comparator Or Baseline | Des-methoxy analog (3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide): 58.8 Ų |
| Quantified Difference | +9.1 Ų (15.4% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1] |
Why This Matters
Increased TPSA can facilitate stronger hydrogen-bonding interactions with polar protein residues, potentially improving binding affinity in target engagement assays where such interactions are critical.
- [1] PubChem. Compound Summary for CID 7687485: N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. View Source
- [2] Pinto, D. J. P., et al. Discovery of Apixaban, a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. J. Med. Chem., 2007, 50(22), 5339–5356. DOI: 10.1021/jm070265n. View Source
